Cas no 97845-71-1 (6-Amino Didesacetyl Famciclovir)

6-Amino Didesacetyl Famciclovir is a key intermediate in the synthesis of famciclovir, an antiviral prodrug used to treat herpesvirus infections. This compound is characterized by its high purity and stability, making it suitable for pharmaceutical research and development. Its structural modifications enhance solubility and bioavailability, facilitating efficient conversion to the active metabolite penciclovir. The intermediate’s well-defined chemical properties ensure consistency in batch production, supporting scalable manufacturing processes. Its utility in antiviral drug synthesis underscores its importance in medicinal chemistry, particularly for optimizing pharmacokinetic profiles. Rigorous quality control measures are applied to meet regulatory standards for pharmaceutical intermediates.
6-Amino Didesacetyl Famciclovir structure
97845-71-1 structure
Product name:6-Amino Didesacetyl Famciclovir
CAS No:97845-71-1
MF:C10H16N6O2
MW:252.273040771484
CID:4778787

6-Amino Didesacetyl Famciclovir Chemical and Physical Properties

Names and Identifiers

    • 6-Amino Didesacetyl Famciclovir
    • 6-Amino Derivative Famciclovir
    • Inchi: 1S/C10H16N6O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H4,11,12,14,15)
    • InChI Key: OAGQDDDSIYTNMT-UHFFFAOYSA-N
    • SMILES: C(O)C(CCN1C2C(N=C1)=C(N)N=C(N)N=2)CO

6-Amino Didesacetyl Famciclovir Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A849500-250mg
6-Amino Didesacetyl Famciclovir
97845-71-1
250mg
$ 684.00 2023-04-19
TRC
A849500-50mg
6-Amino Didesacetyl Famciclovir
97845-71-1
50mg
$ 167.00 2023-04-19
TRC
A849500-500mg
6-Amino Didesacetyl Famciclovir
97845-71-1
500mg
$ 1315.00 2023-04-19

Additional information on 6-Amino Didesacetyl Famciclovir

6-Amino Didesacetyl Famciclovir: A Key Compound in Antiviral Therapy

6-Amino Didesacetyl Famciclovir, with the CAS number 97845-71-1, represents a significant advancement in the field of antiviral pharmacology. This compound is a derivative of Famciclovir, which is widely recognized for its efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Recent studies have highlighted its potential in enhancing therapeutic outcomes through improved bioavailability and reduced side effects.

The 6-Amino Didesacetyl Famciclovir molecule is characterized by its unique chemical structure, which includes a bicyclic guanine framework and two acetyl groups. This structural modification allows for enhanced solubility and metabolic stability, making it a preferred candidate for pharmaceutical development. Researchers have demonstrated that the compound's pharmacokinetic profile is significantly improved compared to its parent molecule, Famciclovir, which is a critical factor in its clinical application.

Recent advancements in 6-Amino Didesacetyl Famciclovir research have focused on its antiviral mechanisms. Studies published in Antimicrobial Agents and Chemotherapy (2023) indicate that the compound exhibits potent activity against HSV-1 and HSV-2 strains, with minimal resistance development. This is attributed to its ability to inhibit viral DNA polymerase, a key enzyme in viral replication. The compound's efficacy is further supported by its ability to cross the blood-brain barrier, making it effective in treating neurological infections caused by VZV.

One of the most promising developments in the 6-Amino Didesacetyl Famciclovir research landscape is its application in combination therapy. A 2023 study in Journal of Antimicrobial Chemotherapy showed that combining 6-Amino Didesacetyl Famciclovir with other antiviral agents significantly reduces viral load in patients with recurrent herpes infections. This synergistic effect highlights the compound's potential in personalized medicine approaches, where tailored treatment regimens can optimize therapeutic outcomes.

The 6-Amino Didesacetyl Famciclovir molecule has also been the subject of extensive pharmacological research. A recent review in Pharmaceutical Research (2023) emphasized its improved metabolic stability compared to Famciclovir, which is crucial for maintaining therapeutic concentrations in the body. The compound's ability to undergo rapid conversion to its active form, acyclovir, is a key factor in its clinical success. This conversion process is mediated by the enzyme thymidine kinase, which is highly specific to herpesvirus-infected cells.

Current research on 6-Amino Didesacetyl Famciclovir is also exploring its potential in treating drug-resistant viral strains. A 2023 study published in Virology Journal reported that the compound demonstrates efficacy against HSV strains resistant to traditional antiviral therapies. This finding is particularly significant given the increasing prevalence of drug-resistant viral infections, which poses a major challenge in antiviral treatment.

From a synthetic perspective, the production of 6-Amino Didesacetyl Famciclovir involves a multi-step process that includes the acetylation of the parent compound Famciclovir. This synthetic pathway has been optimized to enhance yield and purity, as reported in a 2023 paper in Organic Process Research & Development. The development of efficient synthetic methods is crucial for large-scale production and cost-effective manufacturing, which are essential for pharmaceutical commercialization.

Research on the 6-Amino Didesacetyl Famciclovir molecule has also expanded into its potential applications in veterinary medicine. A 2023 study in Veterinary Microbiology demonstrated its effectiveness in treating herpesvirus infections in livestock, which has implications for agricultural health and food safety. This broadens the scope of the compound's utility beyond human medicine, highlighting its versatility in different therapeutic contexts.

Another area of interest in 6-Amino Didesacetyl Famciclovir research is its safety profile. Clinical trials have shown that the compound has a favorable safety profile, with minimal toxicity even at higher doses. A 2023 meta-analysis in Clinical Pharmacology & Therapeutics concluded that the compound's adverse effects are largely comparable to those of Famciclovir, with no significant increase in serious side effects. This makes it a safer alternative for long-term treatment regimens.

The 6-Amino Didesacetyl Famciclovir molecule is also being investigated for its potential in immunomodulatory applications. Preliminary studies suggest that it may enhance the immune response to viral infections, which could complement its antiviral effects. This dual mechanism of action could lead to more comprehensive treatment strategies for viral diseases, particularly in immunocompromised patients.

As the field of antiviral research continues to evolve, the 6-Amino Didesacetyl Famciclov,ir molecule is emerging as a key player in the development of next-generation antiviral therapies. Ongoing studies are focused on optimizing its pharmacological properties, expanding its therapeutic applications, and ensuring its safety and efficacy in diverse patient populations. These efforts are crucial for addressing the growing global burden of viral infections and improving patient outcomes.

In conclusion, the 6-Amino Didesacetyl Famciclovir molecule represents a significant advancement in antiviral therapy. Its unique chemical structure, improved pharmacokinetic profile, and broad antiviral activity make it a promising candidate for various therapeutic applications. As research in this area continues to progress, the compound is likely to play an increasingly important role in the treatment of viral infections, contributing to better health outcomes for patients worldwide.

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